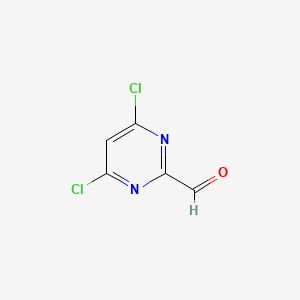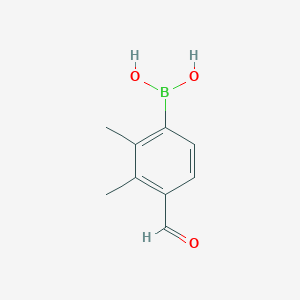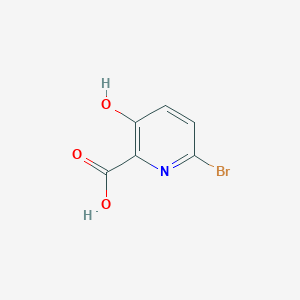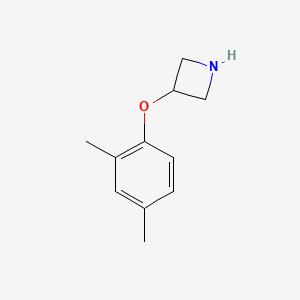
3-(2,4-Dimethylphenoxy)azetidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenoxy)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an amino acid surrogate in peptide synthesis.
Medicine: Explored for its potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of materials with unique properties, such as coatings and adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenoxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can also yield functionalized azetidine derivatives .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclocondensation reactions in alkaline aqueous media, utilizing microwave irradiation for efficiency . The use of copper catalysts in multicomponent reactions is also common in industrial settings due to the mild conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,4-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Functionalized azetidines with various substituents.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenoxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in its four-membered ring structure. This strain-driven reactivity allows it to interact with various molecular targets, facilitating the formation of new bonds and functional groups . The compound’s unique reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2,4-Dimethylphenoxy)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity under various conditions. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-11(9(2)5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNUOQXUCNXUSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
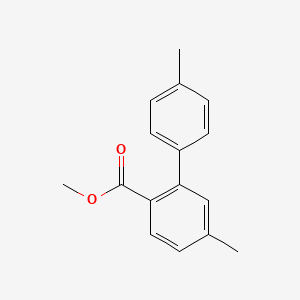
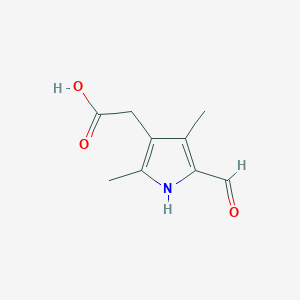
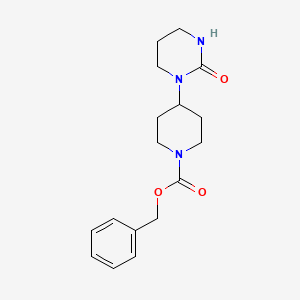
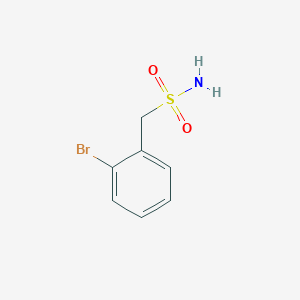
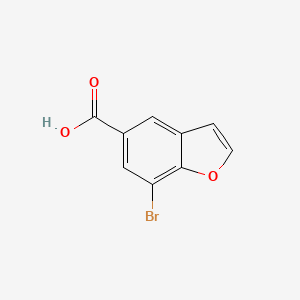
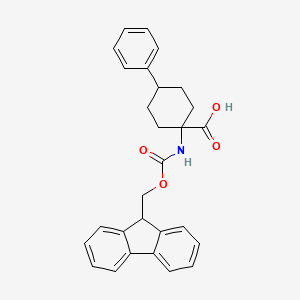


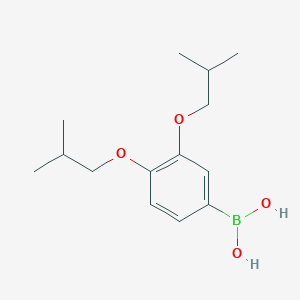
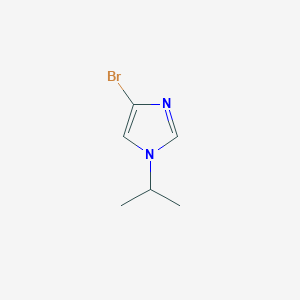
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
